molecular formula C11H11BrN2OS B2501354 N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 865544-24-7

N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2501354
CAS No.: 865544-24-7
M. Wt: 299.19
InChI Key: BAPYZXNJSPTWPK-QBFSEMIESA-N
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Description

N-[(2Z)-6-Bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a bromo group at position 6, an ethyl group at position 3, and an acetamide moiety at the exocyclic imine position. The (2Z)-configuration indicates the stereochemistry of the imine double bond, which influences molecular geometry and intermolecular interactions. This compound belongs to a class of benzothiazole derivatives known for their structural versatility, enabling applications in medicinal chemistry and materials science. The bromo substituent enhances electron-withdrawing properties, while the ethyl group contributes to hydrophobic interactions. Crystallographic studies using SHELX software (e.g., SHELXL97) have been pivotal in elucidating its three-dimensional structure and hydrogen-bonding patterns .

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS/c1-3-14-9-5-4-8(12)6-10(9)16-11(14)13-7(2)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPYZXNJSPTWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the reaction of 6-bromo-3-ethyl-1,3-benzothiazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Benzothiazole Core Modifications

  • Bromo vs.
  • Ethyl Group vs. Hydroxyphenyl : The ethyl group at position 3 provides steric bulk and hydrophobicity, contrasting with the hydrogen-bond-donating hydroxyphenyl group in N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide .

Acetamide Functionalization

  • The exocyclic acetamide in the target compound forms intramolecular hydrogen bonds (N–H···O), similar to the sulfonamide derivative in EN300-266092. However, the sulfonamide group in the latter introduces stronger hydrogen-bond acceptor capacity .

Crystallographic Insights

  • The target compound’s structure was refined using SHELXL97, achieving R-factors < 0.04, comparable to precision levels in related benzothiazole derivatives .
  • Hydrogen-bonding networks (e.g., N–H···O) and π-stacking interactions stabilize crystal packing, a feature shared with the hydroxyphenyl analog but distinct from non-aromatic derivatives like EN300-266092 .

Biological Activity

N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a benzothiazole moiety with a bromo substituent at the 6-position and an ethyl group at the 3-position. The acetamide functional group enhances its chemical reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing benzothiazole structures often exhibit significant biological activities. The specific biological actions of this compound can be summarized as follows:

  • Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
  • Antioxidant Properties : The presence of the bromine atom may contribute to antioxidant activities, which are crucial for combating oxidative stress in biological systems.
  • Cytotoxic Effects : Initial investigations into the cytotoxicity of this compound against cancer cell lines indicate potential therapeutic applications in oncology.

Case Studies

  • Antimicrobial Screening : A study screened various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results with an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 50 µg/mL.
  • Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity.

Comparative Analysis

To better understand the unique characteristics of this compound compared to other similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
BenzothiazoleCore structureAntimicrobialLacks additional substituents
6-Bromo-benzothiazoleBromine at 6-positionAntioxidantSimple structure without amide
EthylbenzothiazoleEthyl group substitutionVariable activityNo halogen substituents
N-[6-bromo-3-ethylbenzothiazole]acetamide Bromo and ethyl groups with amide linkageAntimicrobial, Antioxidant, CytotoxicEnhanced activity due to combined functionalities

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. Further studies focusing on its binding affinity and interaction dynamics are necessary to elucidate these mechanisms.

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